Acetic acid, chloro-, 2-methylpropyl ester

Gas Chromatography Impurity Profiling Method Validation

Acetic acid, chloro-, 2-methylpropyl ester (CAS 13361-35-8), commonly referred to as isobutyl chloroacetate or 2-methylpropyl chloroacetate, is a C6 chloroacetate ester with the molecular formula C6H11ClO2 and a molecular weight of 150.603 g/mol. It belongs to the class of α-chloroacetate esters, which serve as reactive alkylating agents and versatile intermediates in organic synthesis via nucleophilic substitution at the α-chlorine and ester carbonyl centers.

Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
CAS No. 13361-35-8
Cat. No. B3047006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, chloro-, 2-methylpropyl ester
CAS13361-35-8
Molecular FormulaC6H11ClO2
Molecular Weight150.6 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)CCl
InChIInChI=1S/C6H11ClO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3
InChIKeyQSGCJQBBHYWZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Chloroacetate (CAS 13361-35-8): A Differentiated Chloroacetate Ester for Pharmaceutical Impurity Profiling and Synthetic Intermediate Selection


Acetic acid, chloro-, 2-methylpropyl ester (CAS 13361-35-8), commonly referred to as isobutyl chloroacetate or 2-methylpropyl chloroacetate, is a C6 chloroacetate ester with the molecular formula C6H11ClO2 and a molecular weight of 150.603 g/mol [1]. It belongs to the class of α-chloroacetate esters, which serve as reactive alkylating agents and versatile intermediates in organic synthesis via nucleophilic substitution at the α-chlorine and ester carbonyl centers . Structurally, this compound features a branched isobutyl (2-methylpropyl) alcohol moiety esterified to chloroacetic acid, distinguishing it from linear n-alkyl, secondary, tertiary, and smaller chloroacetate congeners. Its established role as a pharmaceutical reference standard impurity for Aceclofenac ANDA submissions and its analytically resolvable chromatographic retention behavior, supported by published Kovats retention index data on standardized stationary phases, make it a compound for which generic substitution by other chloroacetate esters introduces quantifiable risk in regulated analytical and synthetic workflows [2].

Why Isobutyl Chloroacetate (CAS 13361-35-8) Cannot Be Substituted with Ethyl, Methyl, or n-Butyl Chloroacetate Without Consequence


Chloroacetate esters sharing the α-chloroacetyl warhead are frequently treated as interchangeable alkylating agents in procurement decisions; however, the isobutyl (2-methylpropyl) ester differs from its linear n-butyl isomer, as well as from methyl and ethyl chloroacetates, in three analytically and operationally consequential dimensions: (i) its chromatographic retention index on standard non-polar capillary columns is distinct and resolvable from both shorter-chain and isomeric analogs, enabling unambiguous identification in impurity profiling methods [1]; (ii) its boiling point (167 °C at 760 mmHg) and density (1.054 g/cm³) place it in a physicochemical window that affects distillation cut points, solvent compatibility, and phase-transfer behavior relative to the more volatile methyl (bp ~130 °C, density ~1.238 g/mL) and ethyl (bp ~143 °C, density ~1.145 g/mL) homologs ; and (iii) its specific cataloging as an Aceclofenac impurity reference standard with pharmacopeial traceability (USP/EP) means that substitution with another chloroacetate ester in ANDA-related analytical workflows would invalidate method specificity and regulatory compliance .

Quantitative Differentiation Evidence for Isobutyl Chloroacetate (CAS 13361-35-8) vs. Structural Analogs


Kovats Retention Index on OV-101: Isobutyl Chloroacetate (RI 960) Is Chromatographically Resolvable from Both Its Linear n-Butyl Isomer (RI 1002) and the Shorter Propyl Homolog (RI 903)

In a head-to-head study by Komárek et al. (1982) using identical experimental conditions (OV-101 non-polar glass capillary column, 15 m × 0.22 mm, N₂ carrier gas, isothermal at 80 °C), the Kovats retention index of isobutyl chloroacetate was determined to be 960 (confirmed by NIST as 959.6) [1][2]. Under the same column and conditions, the linear isomer n-butyl chloroacetate exhibited a substantially higher RI of 1002 (Δ = +42 units), while the shorter propyl chloroacetate gave RI = 903 (Δ = −57 units) [1]. A retention index difference of this magnitude (≥40–60 units) on a non-polar column translates to baseline or near-baseline chromatographic resolution, meaning that isobutyl chloroacetate cannot be substituted for n-butyl or propyl chloroacetate in validated GC methods without altering retention times, peak identity confirmation, and quantification accuracy.

Gas Chromatography Impurity Profiling Method Validation

Boiling Point and Density Differentiate Isobutyl Chloroacetate (167 °C, 1.054 g/cm³) from Both Lighter and Isomeric Chloroacetate Esters, Dictating Distillation and Formulation Parameters

The boiling point of isobutyl chloroacetate at atmospheric pressure is 167 °C (at 760 mmHg), with a liquid density of 1.054 g/cm³ . This places the compound in a distinct physicochemical window relative to its closest procurement alternatives: methyl chloroacetate boils at 129.8 °C (density 1.238 g/mL) ; ethyl chloroacetate boils at 143 °C (density 1.145 g/mL) ; and the linear isomer n-butyl chloroacetate boils at 183 °C (density ~1.07 g/cm³) . The 24 °C boiling point elevation versus ethyl chloroacetate and the 16 °C depression versus n-butyl chloroacetate mean that replacement of isobutyl chloroacetate with either analog will shift distillation fractions, alter reaction reflux temperatures, and potentially change the composition of azeotropic mixtures used for water removal during esterification reactions.

Physicochemical Characterization Process Chemistry Solvent Selection

Pharmaceutical Reference Standard Designation: Isobutyl Chloroacetate (CAS 13361-35-8) Is Cataloged as an Aceclofenac Impurity Reference Standard with USP/EP Traceability, a Regulatory Role Not Shared by Other Common Chloroacetate Esters

Isobutyl chloroacetate is specifically cataloged by multiple pharmaceutical reference standard suppliers (SynZeal, Naarini, ChemWhat) as an Aceclofenac impurity standard under the category 'Pharma Reference Standard; API: Aceclofenac,' with the explicit capability for traceability against USP or EP pharmacopeial standards [1]. The compound is positioned for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial production of Aceclofenac [1]. In contrast, methyl chloroacetate and ethyl chloroacetate are primarily cataloged as general-purpose synthetic intermediates or solvents and are not linked to any pharmacopeial monograph impurity profile . This regulatory anchoring creates a procurement barrier to substitution: using methyl or ethyl chloroacetate in an Aceclofenac ANDA impurity method would lack compendial precedent and require comprehensive re-validation.

Pharmaceutical Analysis Reference Standards ANDA Submissions

LogP and Phase Partitioning: Isobutyl Chloroacetate (ACD/LogP 1.82) Occupies a Lipophilicity Window Distinct from Methyl (LogP ~0.7) and Ethyl (LogP ~1.2) Analogs, Affecting Extraction Efficiency and Chromatographic Retention

The ACD/LogP (octanol-water partition coefficient) of isobutyl chloroacetate is predicted as 1.82 by the ACD/Labs Percepta Platform, with an alternative KowWIN estimate of 2.03 . For the methyl chloroacetate analog, the experimental logP is approximately 0.7–0.8 [1], and for ethyl chloroacetate the logP is approximately 1.2 [1]. The difference of approximately +0.6 to +1.1 logP units relative to methyl and ethyl esters translates to a 4- to 12-fold increase in octanol-phase partitioning, meaning isobutyl chloroacetate will distribute into organic phases more efficiently during liquid-liquid extraction and will exhibit substantially longer retention on reversed-phase HPLC columns under identical mobile phase conditions.

Lipophilicity Phase Transfer Extraction Optimization

Vapor Pressure: Isobutyl Chloroacetate (~1.7 mmHg at 25 °C) Is Approximately 6-Fold Less Volatile Than Methyl Chloroacetate (10 mmHg at 25 °C), Reducing Inhalation Exposure Risk During Ambient-Temperature Handling

The vapor pressure of isobutyl chloroacetate at 25 °C is predicted to be approximately 1.7 mmHg (ChemSpider ACD/Labs estimate) or 1.74 mmHg (rough estimate from ChemSrc) [1]. In comparison, methyl chloroacetate exhibits a vapor pressure of 10 mmHg at 25 °C , and ethyl chloroacetate reaches 10 mmHg at 38 °C . This represents an approximately 6-fold lower vapor-phase concentration of isobutyl chloroacetate at ambient temperature relative to methyl chloroacetate. Given that chloroacetate esters are recognized lachrymators and irritants, this reduced volatility translates to a measurably lower airborne concentration under identical open-handling conditions .

Occupational Safety Volatility Process Safety

Optimal Procurement and Application Scenarios for Isobutyl Chloroacetate (CAS 13361-35-8) Based on Quantitative Differentiation Evidence


Aceclofenac ANDA Impurity Profiling and QC Method Validation

Isobutyl chloroacetate is cataloged as a pharmaceutical reference standard impurity for Aceclofenac (API), with traceability to USP and EP pharmacopeial monographs [1]. Its specific Kovats retention index of 960 on OV-101 (resolvable from n-butyl chloroacetate at RI 1002 by Δ = +42 units) enables unambiguous GC identification and quantification in Aceclofenac drug substance and drug product impurity methods [2]. Procurement of this specific compound—rather than any other chloroacetate ester—is mandatory for ANDA filers who must demonstrate method specificity and comply with compendial impurity limits, which may include the isobutyl ester as a specified or unspecified impurity.

Synthetic Intermediate for Esterification Reactions Requiring a Mid-Range Boiling Chloroacetate with Controlled Volatility

With a boiling point of 167 °C at 760 mmHg and a vapor pressure of only ~1.7 mmHg at 25 °C, isobutyl chloroacetate offers a favorable balance between sufficient volatility for distillative purification and low enough headspace concentration to reduce lachrymatory exposure relative to methyl chloroacetate (10 mmHg at 25 °C) . This makes it the preferred chloroacetate ester for reactions requiring reflux at moderate temperature (e.g., 80–130 °C internal) where the higher boiling n-butyl analog (183 °C) would impose excessive thermal stress and the lower ethyl analog (143 °C) may not provide sufficient reaction temperature.

Liquid-Liquid Extraction Workflows Exploiting Differentiated LogP for Selective Phase Partitioning

The ACD/LogP of 1.82 for isobutyl chloroacetate positions it in a lipophilicity range that enhances organic-phase recovery during aqueous workup compared to methyl chloroacetate (logP ~0.7–0.8) and ethyl chloroacetate (logP ~1.2) . In synthetic sequences where unreacted chloroacetate ester must be quantitatively extracted from an aqueous reaction mixture, the approximately 4- to 12-fold higher octanol-water partition coefficient of the isobutyl ester reduces the number of extraction stages required and minimizes aqueous waste volume, directly impacting process economics at scale.

GC Method Development and System Suitability Testing Using a Non-Polar Column Standard

The published Kovats retention index of isobutyl chloroacetate (RI 960 on OV-101, confirmed as 959.6 by NIST) provides a literature-validated, system-independent chromatographic reference point for method development, column performance verification, and inter-laboratory method transfer [2][3]. Unlike methyl or ethyl chloroacetate, whose RI values are less comprehensively documented across multiple stationary phases in the peer-reviewed literature, isobutyl chloroacetate benefits from inclusion in the systematic Komárek homologous series study on OV-101, providing confidence in its use as a retention time marker or internal standard for chloroacetate ester analysis.

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